5-(3-Aminocarbonylphenyl)-2-cyanophenol
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Overview
Description
5-(3-Aminocarbonylphenyl)-2-cyanophenol is an organic compound with a complex structure that includes both an aminocarbonyl group and a cyanophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminocarbonylphenyl)-2-cyanophenol typically involves multi-step organic reactions. One common method includes the reaction of 3-aminobenzoic acid with 2-cyanophenol under specific conditions to form the desired product. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyanophenol group into amine derivatives.
Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(3-Aminocarbonylphenyl)-2-cyanophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3-Aminocarbonylphenyl)-2-cyanophenol involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the cyanophenol group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Aminocarbonylphenylboronic acid: Shares the aminocarbonyl group but has a boronic acid group instead of a cyanophenol group.
2-Cyanophenol: Lacks the aminocarbonyl group but shares the cyanophenol structure.
5-Amino-2-cyanophenol: Similar structure but lacks the aminocarbonyl group.
Uniqueness: 5-(3-Aminocarbonylphenyl)-2-cyanophenol is unique due to the presence of both the aminocarbonyl and cyanophenol groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-8-12-5-4-10(7-13(12)17)9-2-1-3-11(6-9)14(16)18/h1-7,17H,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXZNHDDBDAPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684756 |
Source
|
Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-33-1 |
Source
|
Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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